molecular formula C13H8ClN3O2 B8531621 2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid

2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B8531621
M. Wt: 273.67 g/mol
InChI Key: BBTBEQYHOPTORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8ClN3O2 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-10-5-4-7(6-15-10)12-16-9-3-1-2-8(13(18)19)11(9)17-12/h1-6H,(H,16,17)(H,18,19)

InChI Key

BBTBEQYHOPTORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Diaminobenzoic acid (1; 200 mg, 1.31 mmol), 6-chloronicotinaldehyde (5; 186 mg, 1.31 mmol), and Na2S2O5 (324 mg, 1.7 mmol) were taken up in DMF (10 mL) and stirred at 100° C. for 18 h. The reaction mixture was cooled to room temperature and diluted with H2O. The resulting mixture was stirred for 1 h at room temperature and filtered. The collected solids were washed with water, MeOH, and dried to afford 2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid 6 as a pale solid (340 mg, yield: 95%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step Two
Quantity
324 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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